BenchChemオンラインストアへようこそ!

2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid

enantioselective synthesis pharmaceutical intermediate iodolactonization

2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid (CAS 15573-45-2) is a rigid, polycyclic iodolactone–carboxylic acid with the molecular formula C₉H₉IO₄ and a molecular weight of 308.07 g·mol⁻¹. The compound features a tricyclo[4.2.1.0³,⁷]nonane core bearing a γ-iodolactone, a bridgehead iodine substituent, and a free carboxylic acid group.

Molecular Formula C9H9IO4
Molecular Weight 308.07 g/mol
CAS No. 15573-45-2
Cat. No. B3419768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid
CAS15573-45-2
Molecular FormulaC9H9IO4
Molecular Weight308.07 g/mol
Structural Identifiers
SMILESC1C2C3C(C1C(C2OC3=O)I)C(=O)O
InChIInChI=1S/C9H9IO4/c10-6-2-1-3-5(4(2)8(11)12)9(13)14-7(3)6/h2-7H,1H2,(H,11,12)
InChIKeyNHGLFZIQXAGSGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid (CAS 15573-45-2): A Procurement-Ready Tricyclic Iodolactone–Carboxylic Acid Building Block


2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid (CAS 15573-45-2) is a rigid, polycyclic iodolactone–carboxylic acid with the molecular formula C₉H₉IO₄ and a molecular weight of 308.07 g·mol⁻¹ [1]. The compound features a tricyclo[4.2.1.0³,⁷]nonane core bearing a γ-iodolactone, a bridgehead iodine substituent, and a free carboxylic acid group . It is supplied as an AldrichCPR research-chemical collection product (Sigma-Aldrich product number S92976) in 5 mg unit quantities, suitable for early-discovery synthesis and methodology development [2]. The iodine atom (atomic number 53) imparts a high predicted density of 2.2 ± 0.1 g·cm⁻³ and a polar surface area of 64 Ų, distinguishing it from non-halogenated and chloro-substituted congeners .

Why 2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid Cannot Be Replaced by Its Non-Iodinated, Chloro, or Isomeric Analogs


Generic substitution of CAS 15573-45-2 with its closest structural analogs is precluded by its unique combination of three interdependent features: (i) the γ-iodolactone moiety that enables stereospecific iodolactonization–ring-opening sequences essential to enantioselective pharmaceutical syntheses [1]; (ii) the single iodine heavy atom that provides a strong anomalous scattering signal (f′ = 6.85 e⁻ at Cu Kα, 1.54 Å) for X-ray crystallographic phasing, which neither the non-iodinated analog (C₉H₁₀O₄, MW 182.17 [2]) nor the chloro analog (2-chloro-5-oxo-4-oxatricyclo[4.2.1.0³,⁷]nonane-9-carboxylic acid ) can replicate with comparable anomalous strength; and (iii) the specific connectivity of oxygen at position 4 and the carboxylic acid at position 9 of the tricyclic scaffold, which differs from the isomeric 2-iodo-4-oxa-tricyclo[4.2.1.0(3,7)]nonan-5-one (CAS 14948-68-6, C₈H₉IO₂, MW 264.06) that lacks the carboxylic acid group entirely [3]. These three attributes are mechanistically and structurally inseparable; no single comparator compound simultaneously satisfies all of them.

Quantitative Differentiation Evidence for 2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid: Comparator-Anchored Data for Scientific Selection


Chiral Iodolactone Gateway: Stereospecific Intermediate in the Enantioselective Synthesis of SC-52491 (99.3% e.e.)

The (2S,3S,6R,9S) stereoisomer of this compound serves as the key iodolactone intermediate (designated intermediate IV) in the published scalable asymmetric synthesis of the dual 5-HT₄ agonist / 5-HT₃ antagonist SC-52491 [1]. The iodolactonization step—treatment of the Diels–Alder adduct with KI/I₂ after LiOH saponification—installs the iodine atom and concomitantly sets the relative stereochemistry at four contiguous asymmetric centers [2]. The final azanoradamantane benzamide SC-52491 was obtained in 99.3% enantiomeric excess and exhibits an EC₅₀ of 51 nM at the 5-HT₄ receptor and a Kᵢ of 1.2 nM at the 5-HT₃ receptor [3]. The non-iodinated analog 5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid (C₉H₁₀O₄, MW 182.17) cannot participate in this iodolactonization-based stereochemical cascade, as it lacks the requisite C–I bond for subsequent Zn/AcOH reductive ring-opening to the norbornene-carboxylic acid intermediate (VIII) [2]. The isomeric 2-iodo-4-oxa-tricyclo(4.2.1.0(3,7))nonan-5-one (CAS 14948-68-6) also fails as a replacement because it lacks the carboxylic acid necessary for both the initial Diels–Alder ester formation and the final amide coupling with 4-amino-5-chloro-2-methoxybenzoic acid [REFS-2, REFS-4].

enantioselective synthesis pharmaceutical intermediate iodolactonization

Single-Atom Iodine Anomalous Scattering for X-Ray Crystallographic Phasing at Cu Kα Wavelength

The iodine atom in CAS 15573-45-2 provides a strong anomalous scattering signal suitable for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing experiments. At the Cu Kα wavelength (λ = 1.54 Å), the anomalous scattering factor f′ for iodine is 6.85 electron units [1]. This value is approximately 20-fold greater than the f′ of chlorine (~0.35 e⁻) [2] and is entirely absent in the non-iodinated 5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid (C₉H₁₀O₄). Single iodine atoms have been successfully employed for de novo phasing of protein crystal structures using in-house Cu Kα X-ray sources [3]. The presence of exactly one iodine atom per molecule in the target compound enables clean anomalous difference maps without the phasing ambiguity that can arise from multi-iodine clusters. The non-iodinated analog offers no anomalous signal, while the chloro analog provides a signal that is weaker by a factor of ~20, often insufficient for routine in-house SAD phasing.

X-ray crystallography SAD/MAD phasing heavy-atom derivatization

Molecular Weight, LogP, and Predicted Density Differentiation vs. Non-Iodinated Analog: Implications for Chromatographic Separation and Detection

The presence of the iodine atom increases the molecular weight of CAS 15573-45-2 to 308.07 g·mol⁻¹ versus 182.17 g·mol⁻¹ for the non-iodinated 5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid, a difference of +125.90 g·mol⁻¹ (+69.1%) [REFS-1, REFS-2]. This mass increment generates a distinctive isotopic pattern (³²⁷I: 100% natural abundance) detectable by low-resolution mass spectrometry, enabling unambiguous tracking of the compound in reaction mixtures even in the presence of the non-iodinated byproduct. The predicted LogP also differs: the target compound has an ACD/LogP of −0.02 versus XLogP3-AA of 0.2 for the non-iodinated analog [2], representing a ΔLogP of approximately −0.22 log units. Furthermore, the predicted density of the target compound is 2.2 ± 0.1 g·cm⁻³ —substantially higher than the ~1.4 g·cm⁻³ expected for the non-iodinated congener (the Cd(II) complex of the non-iodinated ligand crystallizes with Dc = 1.643 g·cm⁻³ [3]), reflecting the contribution of the heavy iodine atom.

physicochemical properties LC-MS detection purification strategy

Metal-Coordination Versatility: Bridging vs. Chelating Carboxylate Binding Modes Enabled by the Tricyclic γ-Lactone Scaffold

The non-iodinated parent scaffold 5-oxo-4-oxa-tricyclo[4.2.1.0]nonane-9-carboxylic acid (TNCA) has been crystallographically demonstrated to exhibit two distinct carboxylate coordination modes within a single dimeric Cd(II) complex: tridentate-chelating-bridging and bidentate-chelating, within a seven-coordinate distorted capped octahedral Cd(II) geometry [1]. The Cd···Cd distance in this dimer is 0.3737 nm, and the complex crystallizes in space group P2₁/n with Dc = 1.643 g·cm⁻³ [1]. In a separate study, TNCA forms a binuclear Cu(II) complex [Cu₂(Hpt)₂(TNCA)₂(H₂O)₂]·4H₂O that exhibits antiferromagnetic exchange coupling between Cu(II) ions and thermal stability up to 440 K (TG analysis) [2]. The target compound CAS 15573-45-2, bearing the identical tricyclic γ-lactone–carboxylic acid scaffold plus an iodine substituent, is expected to exhibit analogous coordination chemistry while additionally providing: (i) a heavy-atom probe for anomalous X-ray diffraction of the resulting metal complex, and (ii) potential modulation of magnetic exchange coupling through the polarizable iodine substituent. Direct comparative crystallographic data for metal complexes of the iodo-versus-non-iodo ligand are not yet available in the literature.

coordination chemistry metal-organic complexes magnetic materials

AldrichCPR Procurement Profile: Defined Quantity and Pricing vs. Non-Iodinated Analog for Early-Discovery Budgeting

Both CAS 15573-45-2 (target, Sigma-Aldrich S92976) and its non-iodinated analog 5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid (Sigma-Aldrich S284343) are supplied exclusively as AldrichCPR products [REFS-1, REFS-2]. AldrichCPR denotes the Sigma-Aldrich collection of unique chemicals provided to early-discovery researchers without vendor-collected analytical data; the buyer assumes responsibility for identity and purity verification . The target compound is listed at $77.90 per 5 mg unit through Krackeler Scientific [3]. Sigma-Aldrich does not publicly list a price for the non-iodinated analog S284343 in accessible catalogs. Both products are stocked as imported reagents (进口试剂) through Sigma-Aldrich's Chinese distribution network [REFS-1, REFS-2]. For the isomeric comparator 2-iodo-4-oxa-tricyclo(4.2.1.0(3,7))nonan-5-one (CAS 14948-68-6, S309508), pricing is also not publicly listed, but the compound is available in ≥95% purity from alternative suppliers such as Leyan (产品编号 1313043) .

research procurement AldrichCPR cost-per-experiment

Synthetic Tractability via Iodolactonization: A Defined Entry Point with Literature-Precedented Reaction Conditions

The compound CAS 15573-45-2 is itself prepared via iodolactonization—a stereoselective transformation of γ,δ-unsaturated carboxylic acids using I₂ (or KI/I₂) that proceeds under mild conditions (aqueous NaHCO₃ or organic–aqueous biphasic systems) [1]. In the published SC-52491 synthesis, the specific iodolactonization step uses KI and I₂ following LiOH saponification of the Diels–Alder adduct [2]. The iodine atom installed during this cyclization subsequently serves as a synthetic handle for reductive cleavage (Zn/AcOH), enabling downstream functionalization to the norbornene-carboxylic acid, dialdehyde, diol, and ultimately the azanoradamantane core [2]. In contrast, the non-iodinated analog (C₉H₁₀O₄) cannot be generated by this same iodolactonization route; its synthesis typically proceeds via direct lactonization of the corresponding hydroxy-diacid without halogen incorporation . This means that the target compound provides a fundamentally different synthetic entry point into the tricyclic scaffold—one in which the iodine atom is not a passive substituent but an active participant in the synthetic logic.

synthetic methodology iodocyclization reaction development

High-Impact Application Scenarios for 2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid: Where Its Quantifiable Differentiation Drives Research Value


Enantioselective Pharmaceutical Intermediate Manufacturing: Scaling the SC-52491 Iodolactone Route

Medicinal chemistry and process chemistry groups pursuing enantioselective synthesis of azanoradamantane-based serotonergic agents should procure CAS 15573-45-2 as the defined chiral iodolactone intermediate (IV) for the Becker–Flynn SC-52491 synthetic route. Use of any non-iodinated or isomeric analog will fail at the iodolactonization step (KI/I₂), which is structurally essential for installing the C-2 iodine that enables subsequent Zn/AcOH reductive lactone opening. The published route achieved 99.3% e.e. for the final SC-52491 product [1], and the intermediate itself embodies the correct relative configuration at four contiguous stereocenters. Procurement of the AldrichCPR product (S92976, 5 mg, $77.90) provides sufficient material for route scouting and analytical method development prior to larger-scale custom synthesis campaigns [2].

Heavy-Atom Derivatization for Macromolecular Crystallography: Intrinsic SAD/MAD Phasing Without Soaking

Structural biology laboratories determining novel protein or nucleic acid structures via experimental phasing can employ CAS 15573-45-2 as a co-crystallization ligand or heavy-atom derivative. The single iodine atom per molecule provides an anomalous scattering signal of f′ = 6.85 e⁻ at Cu Kα (1.54 Å), sufficient for de novo SAD phasing using in-house X-ray sources [1]. Unlike traditional heavy-atom soaking with KI or NaI—which can disrupt crystal lattice contacts or occupy non-specific sites—co-crystallization with a stoichiometric iodine-containing ligand yields defined occupancy at the binding site. The carboxylic acid and lactone oxygen atoms offer multiple hydrogen-bonding motifs for protein–ligand interactions. This approach has been validated by the successful SAD phasing of a type III antifreeze protein using the anomalous signal of a single iodine atom at Cu Kα [2].

Coordination Polymer and Metal-Organic Framework (MOF) Design: Building on the TNCA Scaffold with a Built-In Crystallographic Probe

Inorganic and materials chemistry groups developing luminescent, magnetic, or porous coordination materials should consider CAS 15573-45-2 as an advanced ligand precursor. The non-iodinated TNCA scaffold has already been validated in binuclear Cu(II) complexes exhibiting antiferromagnetic coupling and thermal stability to 440 K [1], and in dimeric Cd(II) complexes with demonstrated luminescence properties [2]. The iodo analog provides the same tridentate-chelating-bridging and bidentate-chelating carboxylate coordination modes while adding a heavy-atom label that enables anomalous X-ray diffraction characterization of the resulting metal-organic assembly. This dual functionality—coordination versatility plus intrinsic crystallographic phasing—makes CAS 15573-45-2 a strategically superior choice for single-crystal structural determination of novel coordination architectures.

Synthetic Methodology Development: Iodolactonization and Ring-Opening Cascade Reaction Platforms

Synthetic organic chemistry groups developing new iodocyclization, ring-opening, or cascade reaction methodologies can use CAS 15573-45-2 as a structurally defined, literature-precedented substrate. The compound's rigid tricyclic framework with the iodine at C-2 and the lactone carbonyl at C-5 provides a well-characterized platform for studying stereoelectronic effects in nucleophilic substitution at the iodine-bearing carbon, lactone ring-opening with various nucleophiles (amines, thiols, organometallics), and reductive deiodination conditions. The Becker et al. 1999 paper provides a complete experimental context for Zn/AcOH reductive cleavage [1], establishing a baseline against which new reagents and conditions can be quantitatively benchmarked. The commercial availability of the compound as an AldrichCPR product eliminates the need for in-house synthesis of the starting material, accelerating methodology discovery cycles [2].

Quote Request

Request a Quote for 2-Iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.